molecular formula C14H12ClNO4S B2413570 4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid CAS No. 138914-23-5

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B2413570
CAS No.: 138914-23-5
M. Wt: 325.76
InChI Key: PXYBNPFJNMXCCB-UHFFFAOYSA-N
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Description

“4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid” is a novel compound that has been synthesized and characterized in various studies . It is a derivative of valine, an essential amino acid, and contains a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety .


Synthesis Analysis

The synthesis of this compound involves a multi-step process. The compound is derived from valine and includes N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles . The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by various spectral data and elemental analysis results . The molecular formula of the compound is C14H12ClNO4S .


Chemical Reactions Analysis

The compound was assessed for its antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . The antimicrobial evaluation revealed that the compound exhibited antimicrobial activity against Gram-positive bacterial strains .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were characterized using various techniques such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR .

Scientific Research Applications

EP1 Receptor Selective Antagonists

4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzoic acid analogs have been studied for their role as EP1 receptor selective antagonists. These compounds, including derivatives of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids, were synthesized and evaluated for their EP receptor affinities and antagonist activities. Such research aims to optimize these compounds for reduced inhibitory activity against hepatic cytochrome P450 isozymes, potentially harmful for drug interactions (Naganawa et al., 2006).

Antimicrobial and Toxicity Studies

New derivatives of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid have been synthesized and assessed for their antimicrobial activity and toxicity. These compounds were tested against Gram-positive bacterial strains and the C. albicans strain. In addition to antimicrobial evaluation, in silico and in vitro studies were performed to understand their potential mechanism of action and toxicity (Apostol et al., 2021).

Application in Crystal Engineering

Studies on molecules like baclofen, which includes 4-amino-3-(4-chlorophenyl)butanoic acid, a structurally related compound, have been conducted to explore their use in crystal engineering. This research involved analyzing the crystal structure, thermal analysis, and powder X-ray analysis of multicomponent crystals formed between baclofen and various carboxylic acids (Báthori & Kilinkissa, 2015).

Studies in Molecular Interactions

Research into sulfonamides, including compounds like 4-amino-N-(4-chlorophenyl)-benzene-sulfonamide, has focused on their molecular interactions in crystals and solutions. These studies involve analyzing crystal structures, thermodynamics of sublimation, solubility in various solvents, and thermodynamic functions of solubility and solvation processes (Perlovich et al., 2008).

Future Directions

The compound shows promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . Further studies are needed to explore its potential applications and to fully understand its mechanism of action and toxicity.

Properties

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYBNPFJNMXCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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